molecular formula C9H13NO2 B1269523 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione CAS No. 85302-07-4

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Cat. No. B1269523
CAS RN: 85302-07-4
M. Wt: 167.2 g/mol
InChI Key: USUMAAZJCOVPIN-UHFFFAOYSA-N
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Description

“2-[(Dimethylamino)methylene]-1,3-cyclohexanedione” is a chemical compound with the molecular formula C9H13NO2 . It has a molecular weight of 167.20 g/mol . The compound is also known by several synonyms, including “2-Dimethylaminomethylenecyclohexane-1,3-dione” and “2-[(dimethylamino)methylidene]cyclohexane-1,3-dione” among others .


Molecular Structure Analysis

The compound contains a total of 25 bonds, including 12 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 six-membered ring, 2 ketones (aliphatic), and 1 tertiary amine (aliphatic) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 167.20 g/mol . Its XLogP3-AA value, which is a measure of its lipophilicity, is 0.4 .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione: is utilized in the synthesis of pyrazole derivatives, which are five-membered ring heterocyclic compounds with two adjacent nitrogen atoms . These derivatives have been found to possess significant activities such as 5-α-reductase inhibitors, antiproliferative, antiparasitic, and herbicidal properties . The compound serves as a precursor in the synthesis process, providing a versatile building block for creating biologically active molecules.

Biological Activity Characterization

The compound has been characterized for its biological activity. It is synthesized and used without further purification to explore its potential in various biological applications . This includes investigating its role in the development of new pharmaceuticals and its effects on biological systems.

Material Science Research

In material science, 2-Dimethylaminomethylenecyclohexane-1,3-dione is studied for its potential use in organic light-emitting devices (OLEDs) . Its structural properties may contribute to the development of new materials that can be used in the creation of more efficient and durable OLEDs.

Pharmaceutical Testing

This compound is also used in pharmaceutical testing as a high-quality reference standard . It ensures accurate results in pharmaceutical research, where precise measurements and standards are crucial for the development of new drugs and therapies.

Chemical Synthesis Building Block

As an organic building block, it is used in chemical synthesis for the creation of various complex molecules . Its reactivity and stability make it a valuable component in the synthesis of a wide range of chemical compounds.

Analytical Chemistry

In analytical chemistry, 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione is employed for its properties that can be leveraged in chromatography and mass spectrometry . It aids in the separation, identification, and quantification of chemical substances within a mixture, playing a critical role in analytical procedures.

properties

IUPAC Name

2-(dimethylaminomethylidene)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10(2)6-7-8(11)4-3-5-9(7)12/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUMAAZJCOVPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326881
Record name 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

CAS RN

85302-07-4
Record name 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(dimethylamino)methylidene]cyclohexane-1,3-dione
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Synthesis routes and methods I

Procedure details

1,3-Cyclohexanedione (11.2 g, 100 mmol) was suspended in dimethylformamide dimethylacetal (28 mL) and the mixture was heated at reflux for 1 h. The mixture was cooled to room temperature and the solvent was evaporated to provide an orange solid, which was recrystalized from ethyl acetate to provide 12 g (72%) of 2-dimethylaminomethylene-1,3-cyclohexanedione as light orange needles, mp 116°-118° C.; 1H NMR (CDCl3) δ8.05 (s, 1H), 3.40 (s, 3H), 3.19 (s, 3H), 2.26 (t, 4H), 1.95 (m, 1H).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of cyclohexane-1,3-dione (33.6 g, 300 mmol) in DMF-DMA (120 ml) was heated to 100° C. and stirred for 1 h under nitrogen protection. The volatiles were concentrated under reduced pressure. The red solid (55 g crude) was used in the next step directly.
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture was prepared from 90 grams of 1,3-cyclohexanedione and 225 ml of N,N-dimethylformamide dimethyl acetal and heated at reflux for 90 minutes. Excess solvent was removed under reduced pressure and the residue was triturated in hot ethyl acetate to give 2-dimethylaminomethylene-1,3-cyclohexanedione as rust colored crystals melting at about 114.5°-116° C.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To an ethanol suspension (60 ml) of 10.73 g (40 mmol) of 1-amidino-4-benzylpiperazine sulfate, were added an ethanol solution (80 ml) of 1.6 g (40 mmol) of sodium hydroxide and then 6.69 g (40 mmol) of the 2-dimethylaminomethylenecyclohexane-1,3-dione obtained in Referential Example 46. The resultant mixture was heated under reflux for 4 hours. After cooling the reaction mixture to room temperature, the solvent was distilled off. The residue was added with 100 ml of water and then extracted twice with 200 ml of ethyl acetate. The ethyl acetate layer was washed with saturated saline and then dried with anhydrous magnesium sulfate. Ethyl acetate was the distilled off under reduced pressure. The residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=3/7) to obtain 9.90 g of the intended product as light yellowish crystals (yield: 77%).
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
Reactant of Route 2
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2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

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